3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazines This compound is characterized by the presence of a triazine ring fused to a benzene ring, with a chlorine atom attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring.
Scientific Research Applications
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbenzo[d][1,2,3]triazin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one: The chlorine atom is positioned differently, potentially leading to different chemical and biological properties.
Uniqueness
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
34489-83-3 |
---|---|
Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |
InChI Key |
VKQMBABGRANNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.